4-Methyl-4-pentyl-3,4-dihydro-2H-1-benzopyran-2-one
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Overview
Description
4-Methyl-4-pentyl-3,4-dihydro-2H-1-benzopyran-2-one is a chemical compound belonging to the class of flavanones. Flavanones are a type of flavonoid, which are various aromatic, colorless ketones derived from flavone that often occur in plants as glycosides . This compound is characterized by its 3,4-dihydro-2-aryl-2H-1-benzopyran-4-one skeleton and its substituted derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-pentyl-3,4-dihydro-2H-1-benzopyran-2-one can be achieved through various methods. One common method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . Another method involves the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions, followed by reaction with various azoles .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of green solvents and catalysts is often preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-4-pentyl-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include sodium azides, propargyl bromide, and epichlorohydrin . Reaction conditions often involve the use of dry solvents and anhydrous catalysts to ensure high yields and purity of the final product .
Major Products Formed: The major products formed from these reactions include various coumarin-derived azolyl ethanols, such as imidazolyl, triazolyl, tetrazolyl, benzotriazolyl, thiol-imidazolyl, and thiol-triazolyl derivatives .
Scientific Research Applications
4-Methyl-4-pentyl-3,4-dihydro-2H-1-benzopyran-2-one has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various flavonoid derivatives . In biology, it is studied for its potential antioxidant and anti-inflammatory properties . In medicine, it is investigated for its potential use as an anti-cancer and anti-microbial agent . In industry, it is used in the production of certain perfumes and fabric conditioners .
Mechanism of Action
The mechanism of action of 4-Methyl-4-pentyl-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. It is known to exert its effects by modulating the activity of enzymes involved in oxidative stress and inflammation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparison with Similar Compounds
4-Methyl-4-pentyl-3,4-dihydro-2H-1-benzopyran-2-one is similar to other flavanones, such as 2-methyl-4-chromone and 5,7-dimethoxy-2H-1-benzopyran-2-one . it is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Other similar compounds include various coumarin derivatives, which share the benzopyran-2-one skeleton but differ in their substitution patterns and biological activities .
Properties
CAS No. |
90778-44-2 |
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Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
4-methyl-4-pentyl-3H-chromen-2-one |
InChI |
InChI=1S/C15H20O2/c1-3-4-7-10-15(2)11-14(16)17-13-9-6-5-8-12(13)15/h5-6,8-9H,3-4,7,10-11H2,1-2H3 |
InChI Key |
MSNHDJWVSBVUAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CC(=O)OC2=CC=CC=C21)C |
Origin of Product |
United States |
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